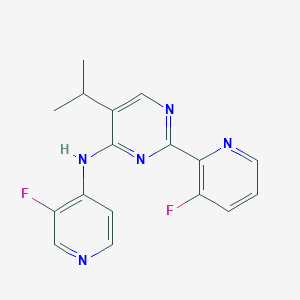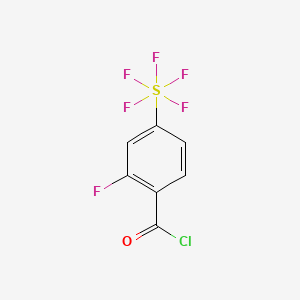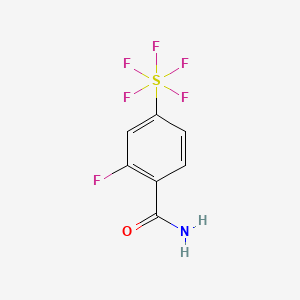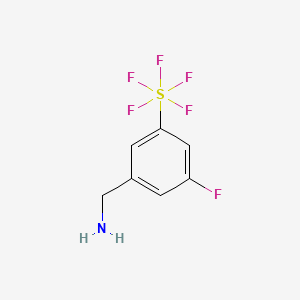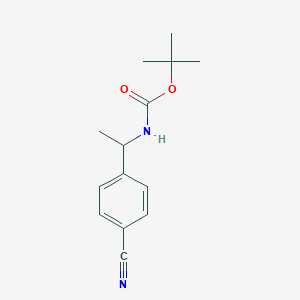
(R)-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate
Overview
Description
“®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate” is a complex organic compound. It contains a carbamate group (O=C=ONH2), which is a functional group derived from carbamic acid and found in a wide range of organic compounds. The compound also contains a cyanophenyl group, which consists of a phenyl group (a ring of 6 carbon atoms) with a cyanide group (-C≡N) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the carbamate group and the cyanophenyl group. The carbamate group would likely be involved in hydrogen bonding due to the presence of the nitrogen and oxygen atoms .Chemical Reactions Analysis
Carbamates are known to undergo a variety of chemical reactions, including hydrolysis and reactions with amines. The cyanophenyl group could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Scientific Research Applications
1. Synthesis of Biologically Active Compounds
- Application: This compound is used as an intermediate in the synthesis of various biologically active compounds. For instance, it's an intermediate in synthesizing omisertinib (AZD9291), a medication used in cancer treatment (Bingbing Zhao et al., 2017).
2. Directed Lithiation
- Application: The compound undergoes directed lithiation, a chemical reaction important in organic synthesis. This process is used to create high yields of substituted products, which are valuable in pharmaceutical and material sciences (Keith Smith et al., 2013).
3. Enantioselective Addition in Organic Synthesis
- Application: It's used in rhodium-catalyzed enantioselective addition reactions. These reactions are crucial for creating specific molecular configurations important in drug design and development (M. Storgaard, J. Ellman, 2009).
4. Enzymatic Kinetic Resolution
- Application: The compound has been used in studies involving enzymatic kinetic resolution. This process is significant in obtaining optically pure enantiomers, which are essential in creating stereospecific pharmaceutical agents (Leandro Piovan et al., 2011).
5. Synthesis of Antimicrobial Agents
- Application: Research indicates its utility in synthesizing novel antimicrobial agents. This application is crucial in the ongoing development of new antibiotics and treatments for infectious diseases (K. Doraswamy, P. Ramana, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-(4-cyanophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCYTDVODOGBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



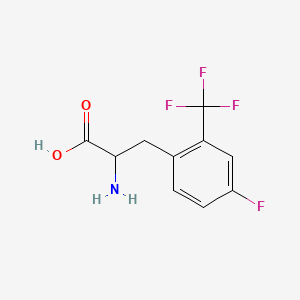


![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride](/img/structure/B1399814.png)

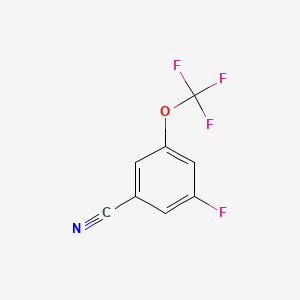
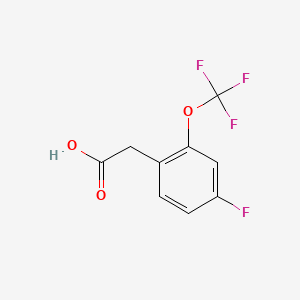
![1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1399824.png)
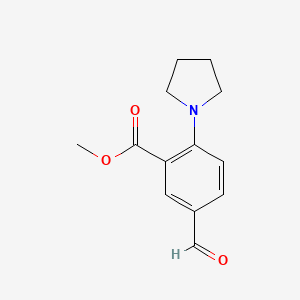
![Tert-butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1399827.png)
